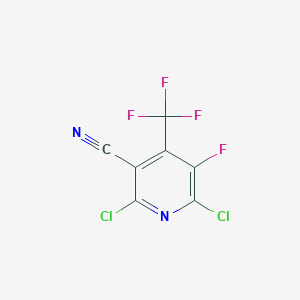
2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated heterocyclic compound. It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups. This compound is used as a building block in chemical synthesis, particularly in the development of agrochemicals and pharmaceuticals .
Preparation Methods
The synthesis of 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method includes the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Agrochemicals: It is used in the development of crop protection products, such as pesticides and herbicides.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents, including potential anticancer and androgen receptor antagonists.
Chemical Synthesis: It is a valuable building block in the synthesis of various fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .
Comparison with Similar Compounds
2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the position and number of substituents. The unique combination of chlorine, fluorine, and trifluoromethyl groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
149468-02-0 |
|---|---|
Molecular Formula |
C7Cl2F4N2 |
Molecular Weight |
258.98 g/mol |
IUPAC Name |
2,6-dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7Cl2F4N2/c8-5-2(1-14)3(7(11,12)13)4(10)6(9)15-5 |
InChI Key |
YBENUBSOMUUITI-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(N=C1Cl)Cl)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B15045674.png)

![3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea](/img/structure/B15045686.png)
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B15045689.png)
![(6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15045709.png)
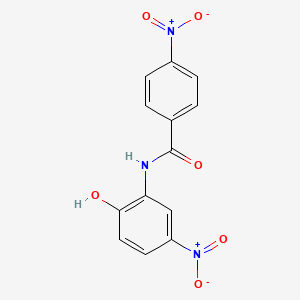
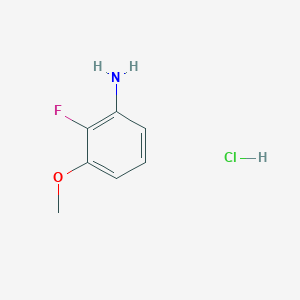
![(E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide](/img/structure/B15045724.png)

![2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid](/img/structure/B15045746.png)
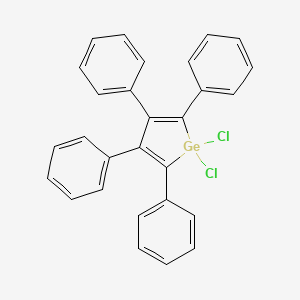
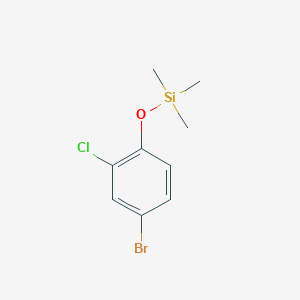
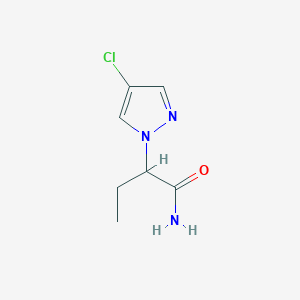
![(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B15045762.png)
